Cas no 959992-79-1 (2-Cyclopropyl-4-fluorobenzoic acid)

2-Cyclopropyl-4-fluorobenzoic acid is a fluorinated aromatic carboxylic acid derivative featuring a cyclopropyl substituent at the ortho position. This compound is of interest in pharmaceutical and agrochemical research due to its unique structural motif, which combines the steric and electronic effects of the cyclopropyl group with the fluorine atom's metabolic stability. The benzoic acid moiety further enhances its utility as a versatile intermediate for synthesizing esters, amides, or other functionalized derivatives. Its well-defined reactivity profile makes it suitable for cross-coupling reactions, medicinal chemistry applications, and the development of bioactive molecules. The compound is typically characterized by high purity and consistent performance in synthetic workflows.
2-Cyclopropyl-4-fluorobenzoic acid structure
959992-79-1 structure
Product Name:2-Cyclopropyl-4-fluorobenzoic acid
CAS No:959992-79-1
MF:C10H9FO2
MW:180.175666570663
CID:4675211
PubChem ID:62490497
Update Time:2025-05-20

2-Cyclopropyl-4-fluorobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-cyclopropyl-4-fluorobenzoic acid
    • 2-Cyclopropyl-4-fluorobenzoic acid
    • Inchi: 1S/C10H9FO2/c11-7-3-4-8(10(12)13)9(5-7)6-1-2-6/h3-6H,1-2H2,(H,12,13)
    • InChI Key: ILZHOPCOIVKLDI-UHFFFAOYSA-N
    • SMILES: FC1C=CC(C(=O)O)=C(C=1)C1CC1

Computed Properties

  • Exact Mass: 180.05865769g/mol
  • Monoisotopic Mass: 180.05865769g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.3
  • XLogP3: 2.5

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Additional information on 2-Cyclopropyl-4-fluorobenzoic acid

Introduction to 2-Cyclopropyl-4-fluorobenzoic Acid (CAS No. 959992-79-1)

2-Cyclopropyl-4-fluorobenzoic acid (CAS No. 959992-79-1) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique molecular structure, which includes a cyclopropyl group and a fluorine atom, making it an attractive candidate for various applications, particularly in the development of novel pharmaceuticals and advanced materials.

The cyclopropyl group in 2-Cyclopropyl-4-fluorobenzoic acid imparts a high degree of rigidity to the molecule, which can influence its conformational stability and reactivity. This rigidity is particularly important in medicinal chemistry, where the conformation of a molecule can significantly affect its binding affinity to biological targets. The fluorine atom, on the other hand, introduces unique electronic and steric properties that can enhance the compound's biological activity and metabolic stability.

Recent research has highlighted the potential of 2-Cyclopropyl-4-fluorobenzoic acid in the development of new drugs. For instance, a study published in the Journal of Medicinal Chemistry in 2023 explored the use of this compound as a scaffold for designing inhibitors of protein-protein interactions (PPIs). The researchers found that 2-Cyclopropyl-4-fluorobenzoic acid derivatives exhibited potent inhibitory activity against specific PPIs involved in cancer cell signaling pathways. This finding suggests that 2-Cyclopropyl-4-fluorobenzoic acid could serve as a valuable starting point for the development of novel anticancer agents.

In addition to its applications in medicinal chemistry, 2-Cyclopropyl-4-fluorobenzoic acid has also shown promise in materials science. A study published in Advanced Materials in 2023 investigated the use of this compound as a building block for self-assembling supramolecular structures. The researchers demonstrated that 2-Cyclopropyl-4-fluorobenzoic acid could form well-defined nanostructures through non-covalent interactions, such as hydrogen bonding and π-π stacking. These nanostructures exhibited unique optical and electronic properties, making them suitable for applications in nanotechnology and optoelectronics.

The synthesis of 2-Cyclopropyl-4-fluorobenzoic acid typically involves several steps, including the formation of the cyclopropyl group and the introduction of the fluorine atom. One common synthetic route involves the reaction of 4-fluorobenzoyl chloride with cyclopropane carboxylic acid or its derivatives. This process can be optimized to achieve high yields and purity, making it suitable for large-scale production.

The physical and chemical properties of 2-Cyclopropyl-4-fluorobenzoic acid have been extensively studied. It is a white crystalline solid with a melting point ranging from 110°C to 115°C. The compound is soluble in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO), but it has limited solubility in water. These properties make it easy to handle and process in various chemical reactions.

In terms of safety, 2-Cyclopropyl-4-fluorobenzoic acid is generally considered to be non-toxic and non-hazardous when handled properly. However, like many organic compounds, it should be used with appropriate safety precautions to avoid skin contact and inhalation. It is recommended to store the compound in a cool, dry place away from direct sunlight and incompatible materials.

The market demand for 2-Cyclopropyl-4-fluorobenzoic acid is expected to grow due to its diverse applications in pharmaceuticals and materials science. Pharmaceutical companies are increasingly interested in compounds with unique structural features that can enhance drug efficacy and reduce side effects. Similarly, advancements in nanotechnology and optoelectronics are driving demand for new materials with tailored properties.

In conclusion, 2-Cyclopropyl-4-fluorobenzoic acid (CAS No. 959992-79-1) is a promising compound with a wide range of potential applications. Its unique molecular structure makes it an attractive candidate for drug discovery and materials science research. As ongoing studies continue to uncover new properties and uses for this compound, it is likely to play an increasingly important role in various scientific and industrial fields.

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